(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one

Catalog No.
S3306692
CAS No.
2470279-36-6
M.F
C8H13NO
M. Wt
139.198
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one

CAS Number

2470279-36-6

Product Name

(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one

IUPAC Name

(7S)-7-methyl-6-azaspiro[3.4]octan-5-one

Molecular Formula

C8H13NO

Molecular Weight

139.198

InChI

InChI=1S/C8H13NO/c1-6-5-8(3-2-4-8)7(10)9-6/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1

InChI Key

SBWIPEVIJJSOJY-LURJTMIESA-N

SMILES

CC1CC2(CCC2)C(=O)N1

solubility

not available

The compound (7S)-7-Methyl-6-azaspiro[3.4]octan-5-one is a member of the spirocyclic compound family, characterized by its unique bicyclic structure that includes a nitrogen atom. This compound is notable for its potential pharmaceutical applications due to the presence of the azaspiro framework, which is often linked to various biological activities. The structural formula can be represented as C8H13NC_8H_{13}N, and it features a spiro configuration that contributes to its conformational rigidity, making it an interesting target for synthetic and medicinal chemistry.

  • No safety information regarding flammability, reactivity, or toxicity is available for this compound.

The reactivity of (7S)-7-Methyl-6-azaspiro[3.4]octan-5-one can be attributed to its functional groups, particularly the carbonyl group at the 5-position and the nitrogen in the azaspiro moiety. Typical reactions include:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or amines.
  • Reduction: The carbonyl group can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohol.
  • Substitution Reactions: The nitrogen atom may participate in substitution reactions, potentially forming quaternary ammonium salts.

These reactions are vital for modifying the compound's structure to enhance its biological activity or alter its pharmacological properties.

Research indicates that compounds with a spirocyclic structure, such as (7S)-7-Methyl-6-azaspiro[3.4]octan-5-one, exhibit significant biological activities. Preliminary studies suggest potential effects on neurotransmitter systems, particularly involving gamma-aminobutyric acid receptors, which could position this compound as a candidate for treating neurological disorders. The unique stereochemistry may also influence its interaction with biological targets, enhancing selectivity and efficacy.

The synthesis of (7S)-7-Methyl-6-azaspiro[3.4]octan-5-one typically involves several key steps:

  • Formation of the Spirocyclic Framework: This can be achieved through cyclization reactions involving appropriate precursors, such as amines and carbonyl compounds.
  • Functional Group Modifications: Subsequent reactions may include alkylation or acylation to introduce the methyl group at position 7 and the carbonyl at position 5.
  • Purification: The final product is purified using techniques such as chromatography to isolate (7S)-7-Methyl-6-azaspiro[3.4]octan-5-one from reaction by-products.

For example, one synthetic route involves starting with a precursor that undergoes a ring-closing reaction followed by functionalization to yield the desired compound in moderate to high yields .

(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one has potential applications in various fields:

  • Pharmaceutical Development: Due to its possible neuroactive properties, it may serve as a lead compound for developing drugs targeting central nervous system disorders.
  • Chemical Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Interaction studies are essential for understanding how (7S)-7-Methyl-6-azaspiro[3.4]octan-5-one interacts with biological targets. Preliminary assays may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.
  • Functional Assays: Assessing changes in cellular activity upon treatment with the compound, which can indicate its pharmacological effects.

Such studies provide insights into its mechanism of action and help identify potential therapeutic applications.

Several compounds share structural similarities with (7S)-7-Methyl-6-azaspiro[3.4]octan-5-one, including:

Compound NameStructural FeaturesUnique Aspects
(R)-8-Amino-6-Azaspiro[3.4]Octan-5-OneContains an amino group instead of a methyl groupExhibits different biological activity profiles
5-Oxa-2-Azaspiro[3.4]Octane DerivativesIncorporates an oxygen atom in place of nitrogenPotentially alters pharmacokinetic properties
6-Azaspiro[3.4]Octane DerivativesLacks a methyl group at position 7May have distinct receptor interactions

These compounds highlight the structural diversity within this class of molecules while emphasizing how modifications can lead to variations in biological activity and application potential.

XLogP3

0.9

Dates

Last modified: 08-19-2023

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